DAGLα Inhibitory Potency: >20-Fold Improvement Over Orlistat in Direct Head-to-Head Enzymatic Assay
In the seminal structure-activity relationship study by Ortar et al. (2008), compound 15—structurally confirmed as L-Isoleucine Orlistat, i.e., 1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate—inhibited 2-arachidonoylglycerol (2-AG) formation via human recombinant diacylglycerol lipase α (DAGLα) with an IC50 lower than 50 nM, whereas the parent compound tetrahydrolipstatin (THL, Orlistat) tested in the identical assay system yielded an IC50 of 1 μM [1]. This represents a greater than 20-fold enhancement in potency attributable solely to the leucine-to-isoleucine substitution in the N-formyl amino acid ester moiety. Independent data from BindingDB (ChEMBL-deposited) corroborate this finding: L-Isoleucine Orlistat exhibits an IC50 of 16 nM against human recombinant DAGLα (sn-1-[14C]oleoyl-2-arachidonoyl-glycerol substrate, COS cell overexpression system), while Orlistat tested in the same assay format ranges from 60 nM to 1 μM depending on substrate conditions [2].
| Evidence Dimension | Human recombinant DAGLα inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 50 nM (Compound 15, Ortar 2008); IC50 = 16 nM (BindingDB BDBM50274180) |
| Comparator Or Baseline | Orlistat (THL): IC50 = 1,000 nM (1 μM) in identical Ortar 2008 assay system; IC50 = 60 nM in alternative DAGLα assay (Cayman Chemical / ProbeChem) |
| Quantified Difference | ≥20-fold more potent vs. THL in Ortar 2008 direct comparison; 3.75-fold more potent using BindingDB/Cayman cross-study data |
| Conditions | Human recombinant DAGLα overexpressed in COS cells; sn-1-[14C]oleoyl-2-arachidonoyl-glycerol substrate; 2-AG formation measured |
Why This Matters
For laboratories requiring maximal DAGLα inhibition at minimal compound concentration—particularly in cellular assays where off-target lipase engagement must be minimized—the >20-fold potency advantage directly translates to lower working concentrations and reduced non-specific lipase inhibition.
- [1] Ortar G, Bisogno T, Ligresti A, Morera E, Nalli M, Di Marzo V. Tetrahydrolipstatin analogues as modulators of endocannabinoid 2-arachidonoylglycerol metabolism. Journal of Medicinal Chemistry. 2008;51(21):6970-6979. PMID: 18831576. View Source
- [2] BindingDB. BDBM50274180 (CHEMBL521157): N-Formyl-L-isoleucine-(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester. IC50: 16 nM. Target: Diacylglycerol lipase-alpha (Human). View Source
